Bis(cyclopentadienyl)zirconium Chloride hydride

Catalog No.
S906258
CAS No.
37342-97-5
M.F
C10H11ClZ
M. Wt
257.87 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)zirconium Chloride hydride

CAS Number

37342-97-5

Product Name

Bis(cyclopentadienyl)zirconium Chloride hydride

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

Molecular Formula

C10H11ClZ

Molecular Weight

257.87 g/mol

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M

SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

This compound was first synthesized in 1968 by John Schwartz []. It is a valuable reagent for organic chemists due to its ability to transfer a hydride (H-) group to various organic substrates. The development of safe and efficient methods for introducing hydrogen atoms into organic molecules is crucial in organic synthesis, and Schwartz's Reagent fills a vital niche in this area.


Molecular Structure Analysis

The molecular structure of Cp₂ZrClH features a central zirconium (Zr) atom bonded to two cyclopentadienyl (Cp) rings in a piano stool geometry. One chloride (Cl) atom and a hydride (H) atom occupy the remaining coordination sites at the zirconium center []. The Zr-Cp bonds are strong covalent bonds, while the Zr-Cl and Zr-H bonds are more polarized due to the difference in electronegativity between Zr and Cl/H.

This combination of a bulky Cp ring system and a hydride ligand makes Cp₂ZrClH a sterically hindered yet reactive hydride source. The steric bulk of the Cp rings prevents the reagent from reacting with bulky substrates but allows for selective hydride transfer to less hindered sites.


Chemical Reactions Analysis

Synthesis:

The classic synthesis of Cp₂ZrClH involves the reaction of bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) with lithium aluminum hydride (LiAlH₄) in diethyl ether [].

Cp₂ZrCl₂ + LiAlH₄ → Cp₂ZrClH + LiCl + AlCl₃H₃

Hydride Transfer Reactions:

Cp₂ZrClH reacts with various organic compounds to transfer the hydride group. Some examples include:

  • Reduction of aldehydes and ketones to alcohols:
R₂C=O + Cp₂ZrClH → R₂CHOH + Cp₂ZrClCl
  • Reduction of imines to amines:
R₂C=NR + Cp₂ZrClH → R₂CHNR + Cp₂ZrClCl
  • Hydrodehalogenation of alkyl halides:
RX + Cp₂ZrClH → RH + Cp₂ZrClX (X = Cl, Br, I)

These reactions typically require the use of a Lewis acid activator, such as aluminum chloride (AlCl₃), to facilitate the cleavage of the Zr-H bond and enhance the electrophilicity of the carbonyl or imine group.

Decomposition:

Cp₂ZrClH is relatively stable under dry conditions but can decompose upon exposure to moisture or air, releasing hydrogen gas and forming zirconium oxide derivatives.

Physical and Chemical Properties

  • Melting Point: 280-285 °C (decomposition) []
  • Color: Yellow to orange solid
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran, insoluble in water
  • Stability: Air and moisture sensitive

Olefin Polymerization Catalyst

Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.

GHS Hazard Statements

H228 (10.87%): Flammable solid [Danger Flammable solids];
H261 (97.83%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Schwartz's reagent

Dates

Modify: 2023-08-16

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